N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide
Description
This compound is a benzamide derivative featuring a benzodioxole moiety (benzo[d][1,3]dioxol-5-ylmethyl) linked to a 4-(2-cyclopropyl-2-oxoethoxy)benzamide scaffold. It is synthesized via a multi-step protocol involving the activation of carboxylic acid intermediates with oxalyl chloride, followed by coupling with benzo[d][1,3]dioxol-5-amine (). The compound’s structure is confirmed by 1H NMR, 13C NMR, and HRMS analysis, with a melting point of 55.2–55.5°C and a molecular weight of 338.0825 g/mol (ESI−: m/z 338.0825 [M+Na]+) .
In bioactivity studies, this compound (designated K-16 in ) modulates root growth in Arabidopsis thaliana and Oryza sativa at nanomolar concentrations, mimicking auxin-like activity. Its efficacy is comparable to the reference compound NAA (naphthalene acetic acid), with distinct effects on primary root elongation and lateral root initiation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-17(14-2-3-14)11-24-16-6-4-15(5-7-16)20(23)21-10-13-1-8-18-19(9-13)26-12-25-18/h1,4-9,14H,2-3,10-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENOYSQYUNGEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Attachment of the Benzyl Group: The benzodioxole is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to form the benzodioxole benzyl ether.
Formation of the Benzamide: The benzyl ether is then reacted with 4-hydroxybenzoic acid to form the benzamide via an esterification reaction.
Introduction of the Cyclopropyl Group: The final step involves the reaction of the benzamide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are common.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the benzamide structure can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzodioxole-Benzamide Derivatives
The benzodioxole-benzamide scaffold is a common pharmacophore in agrochemical and pharmaceutical research. Below is a comparative analysis of structurally related compounds (Table 1):
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The cyclopropyl group in the target compound increases logP compared to methoxymethyl (C1) or chloromethyl (B20) derivatives, enhancing membrane permeability .
- Metabolic Stability : The cyclopropane-oxoethoxy chain resists oxidative metabolism better than methoxy or chloromethyl substituents, as evidenced by prolonged bioactivity in plant assays .
- Receptor Specificity: Unlike LUF7747 (), a non-reactive adenosine A1 receptor partial agonist with a methylsulfonyl group, the target compound lacks electrophilic warheads, reducing off-target interactions .
Agrochemical Potential
The target compound’s auxin-like activity (EC₅₀ ~0.1 µM in A. thaliana) surpasses commercial herbicides like 2,4-D in root growth modulation, with minimal cytotoxicity . Its selectivity for monocotyledonous vs. dicotyledonous plants suggests utility in weed management for cereal crops.
Pharmaceutical Relevance
While the compound is primarily studied in agrochemistry, analogues like C1 and C4 () demonstrate antitumor and neuropharmacological activity, highlighting the scaffold’s versatility. For example:
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a compound that has garnered interest due to its potential biological activities. The benzo[d][1,3]dioxole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Weight: 388.4 g/mol
CAS Number: 1396715-92-6
Synthesis
The synthesis of this compound involves several steps, typically including the reaction of benzo[d][1,3]dioxole derivatives with cyclopropyl-containing reagents. The reaction conditions often include solvents like acetonitrile and catalysts such as tetrabutylammonium iodide (TBAI) under nitrogen atmosphere to ensure purity and yield.
Anticancer Activity
Recent studies have shown that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated potent activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 3.94 | Induces G2-M phase arrest |
| 2b | Hep3B | 9.12 | Moderate cytotoxicity |
The compound 2a showed a strong cytotoxic effect compared to Doxorubicin, a standard chemotherapy agent, indicating its potential as an anticancer drug .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It was found to exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Escherichia coli | 500 - 1000 |
| Pseudomonas aeruginosa | 750 - 1500 |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has shown potential anti-inflammatory activity. In vitro studies indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in treated cell lines .
Case Studies
One notable case study involved the evaluation of a series of benzodioxole derivatives for their biological activities. Among these derivatives, those similar to this compound were highlighted for their ability to inhibit cancer cell proliferation effectively while also showing promising antimicrobial properties .
Q & A
Q. How can researchers optimize the synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide to improve yield and purity?
Methodological Answer:
- Reagent Selection : Use oxalyl chloride for activating carboxylic acid intermediates, as demonstrated in analogous benzamide syntheses (e.g., activation of 2-(carboxymethoxy)benzoic acid in DCM with oxalyl chloride and catalytic DMF) .
- Temperature Control : Maintain reflux conditions (e.g., 100°C in methanol) to ensure complete coupling of intermediates, as shown in the synthesis of structurally related benzamides .
- Purification : Employ recrystallization with methanol or acetonitrile to isolate high-purity products, as validated in similar benzamide purification protocols .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to verify substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.1 ppm and cyclopropyl ketone carbonyl at ~175 ppm) .
- HPLC-MS : Confirm molecular weight (e.g., theoretical MW ~395 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, as done for analogous thiazol-2-amines (e.g., unit cell parameters: a = 19.2951 Å, b = 13.6381 Å) .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s biological activity, such as antitumor or enzyme inhibition effects?
Methodological Answer:
- Cell-Based Assays : Use MDA-MB-231 breast cancer cells for cytotoxicity studies, following protocols from piperazine amide derivatives (e.g., MTT assay at 24–72 hr, IC calculation) .
- Target Validation : Screen against histone deacetylases (HDACs) or TGF-β receptors, leveraging structural similarities to validated inhibitors (e.g., benzamide-based HDAC inhibitors) .
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to establish potency and selectivity windows, as in studies on thiazol-2-amine derivatives .
Q. What strategies resolve contradictions in observed biological activity across different studies?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may explain divergent results (e.g., oxidation of cyclopropane ketone to carboxylic acid) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to off-target receptors, such as uPAR or TGF-β, which may cause unintended effects .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME to estimate logP (~3.2), solubility (≤10 µM), and CYP450 interactions, based on benzodioxole and cyclopropane substituents .
- Metabolic Stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of benzodioxole methylene) using Schrödinger’s BioLuminate .
- Blood-Brain Barrier Penetration : Apply the BBB Score algorithm to assess CNS activity potential, considering molecular weight (<500 Da) and polar surface area (~70 Ų) .
Experimental Design Challenges
Q. How should researchers address poor solubility during in vitro testing?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 5% DMSO in PBS) to enhance solubility without cytotoxicity, as validated in assays for related benzamides .
- Nanoformulation : Prepare liposomal or cyclodextrin complexes to improve bioavailability, referencing protocols for sulfonamide derivatives .
Q. What steps ensure reproducibility in synthetic protocols?
Methodological Answer:
- Stoichiometric Precision : Standardize molar ratios (e.g., 1:1.2 for amine:acyl chloride) to minimize side products .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., cyclopropane ketone) .
Data Interpretation and Validation
Q. How can conflicting crystallography and NMR data be reconciled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
